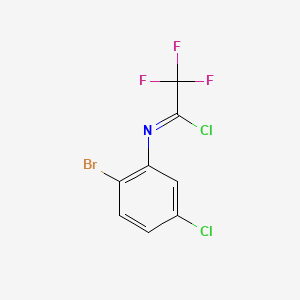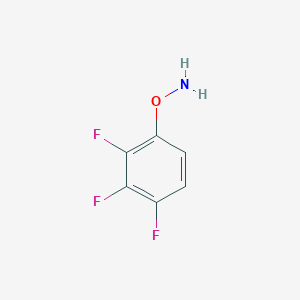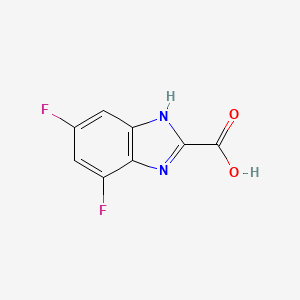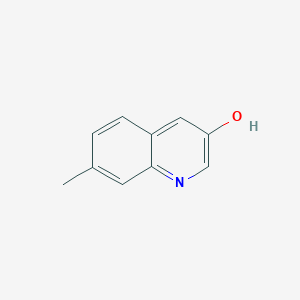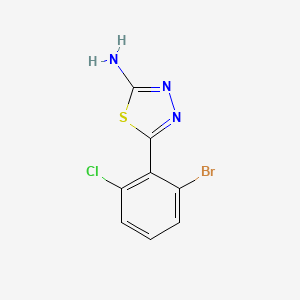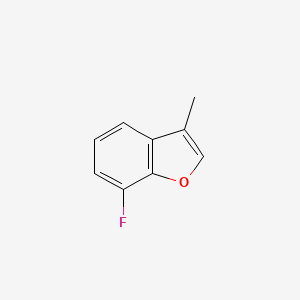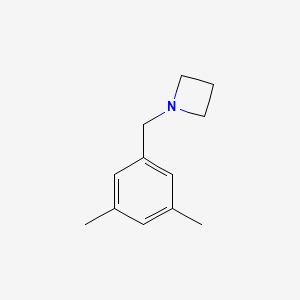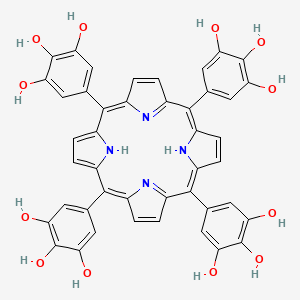
5,10,15,20-Tetrakis(3,4,5-trihydroxyphenyl)porphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-Tetrakis(3,4,5-trihydroxyphenyl)porphyrin is a porphyrin derivative known for its unique structural and chemical properties. Porphyrins are a group of organic compounds, essential in various biological systems, such as hemoglobin and chlorophyll. This particular compound features four phenyl groups substituted with three hydroxyl groups each, making it highly functional and versatile in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(3,4,5-trihydroxyphenyl)porphyrin typically involves the condensation of pyrrole with 3,4,5-trihydroxybenzaldehyde under acidic conditions. The reaction is often carried out in a solvent such as propionic acid or acetic acid, and the mixture is refluxed for several hours. The resulting product is then purified using chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5,10,15,20-Tetrakis(3,4,5-trihydroxyphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the porphyrin to its reduced form, which may have different chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced porphyrin derivatives.
Substitution: Various substituted porphyrin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
5,10,15,20-Tetrakis(3,4,5-trihydroxyphenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and photochemical reactions.
Biology: Studied for its potential in photodynamic therapy (PDT) for cancer treatment due to its ability to generate reactive oxygen species (ROS) upon light irradiation.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of sensors and materials for environmental monitoring and energy storage
Wirkmechanismus
The mechanism by which 5,10,15,20-Tetrakis(3,4,5-trihydroxyphenyl)porphyrin exerts its effects is primarily through its ability to interact with light and generate reactive oxygen species (ROS). Upon light irradiation, the compound undergoes a photochemical reaction, producing singlet oxygen and other ROS. These reactive species can cause damage to cellular components, making the compound effective in applications such as photodynamic therapy (PDT) for cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)porphyrin: Similar in structure but with different hydroxyl group positions, affecting its chemical properties and reactivity.
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: Features methoxycarbonyl groups instead of hydroxyl groups, leading to different applications and reactivity.
Uniqueness
5,10,15,20-Tetrakis(3,4,5-trihydroxyphenyl)porphyrin is unique due to its high number of hydroxyl groups, which enhance its solubility in water and its ability to participate in hydrogen bonding. This makes it particularly useful in biological and medical applications where solubility and reactivity are crucial .
Eigenschaften
Molekularformel |
C44H30N4O12 |
|---|---|
Molekulargewicht |
806.7 g/mol |
IUPAC-Name |
5-[10,15,20-tris(3,4,5-trihydroxyphenyl)-21,23-dihydroporphyrin-5-yl]benzene-1,2,3-triol |
InChI |
InChI=1S/C44H30N4O12/c49-29-9-17(10-30(50)41(29)57)37-21-1-2-22(45-21)38(18-11-31(51)42(58)32(52)12-18)24-5-6-26(47-24)40(20-15-35(55)44(60)36(56)16-20)28-8-7-27(48-28)39(25-4-3-23(37)46-25)19-13-33(53)43(59)34(54)14-19/h1-16,45,48-60H |
InChI-Schlüssel |
PBVSCMFWKYCGBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC(=C(C(=C6)O)O)O)C7=CC(=C(C(=C7)O)O)O)C8=CC(=C(C(=C8)O)O)O)C=C3)C9=CC(=C(C(=C9)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


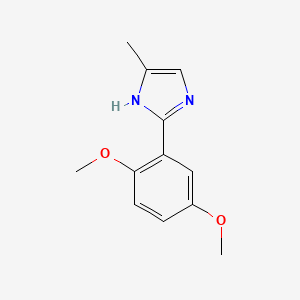
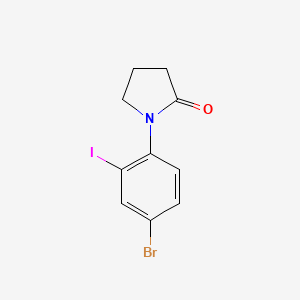
![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine](/img/structure/B13689768.png)
![Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate](/img/structure/B13689770.png)
![1-[2-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13689774.png)
